molecular formula C19H24N2O4 B5137587 methyl 2-{[(1-cyclohexyl-5-oxo-3-pyrrolidinyl)carbonyl]amino}benzoate

methyl 2-{[(1-cyclohexyl-5-oxo-3-pyrrolidinyl)carbonyl]amino}benzoate

Cat. No. B5137587
M. Wt: 344.4 g/mol
InChI Key: VIYKYWUXWQBAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(1-cyclohexyl-5-oxo-3-pyrrolidinyl)carbonyl]amino}benzoate, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It is a promising therapeutic agent for the treatment of cancer, particularly in cases of solid tumors and hematological malignancies.

Mechanism of Action

Methyl 2-{[(1-cyclohexyl-5-oxo-3-pyrrolidinyl)carbonyl]amino}benzoate inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This results in the inhibition of ribosomal RNA synthesis and subsequent disruption of protein synthesis in cancer cells. methyl 2-{[(1-cyclohexyl-5-oxo-3-pyrrolidinyl)carbonyl]amino}benzoate has also been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
methyl 2-{[(1-cyclohexyl-5-oxo-3-pyrrolidinyl)carbonyl]amino}benzoate has been shown to have a variety of biochemical and physiological effects on cancer cells. It induces cell cycle arrest, DNA damage, and apoptosis, and has been shown to have synergistic effects with other anticancer agents. methyl 2-{[(1-cyclohexyl-5-oxo-3-pyrrolidinyl)carbonyl]amino}benzoate also has immunomodulatory effects, enhancing the activation of T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

Methyl 2-{[(1-cyclohexyl-5-oxo-3-pyrrolidinyl)carbonyl]amino}benzoate has several advantages for lab experiments, including its selectivity for cancer cells and its ability to induce apoptosis. However, it also has limitations, such as its potential toxicity and the need for further optimization of dosing and delivery methods.

Future Directions

There are several future directions for the development of methyl 2-{[(1-cyclohexyl-5-oxo-3-pyrrolidinyl)carbonyl]amino}benzoate as an anticancer agent. One area of research is the identification of biomarkers that can predict response to methyl 2-{[(1-cyclohexyl-5-oxo-3-pyrrolidinyl)carbonyl]amino}benzoate treatment. Another area is the development of combination therapies with other anticancer agents to enhance its efficacy. Additionally, there is ongoing research into the optimization of dosing and delivery methods to minimize toxicity and improve patient outcomes.
Conclusion:
methyl 2-{[(1-cyclohexyl-5-oxo-3-pyrrolidinyl)carbonyl]amino}benzoate is a promising therapeutic agent for the treatment of cancer, with a unique mechanism of action that selectively targets cancer cells. While there are still challenges to overcome in its development, ongoing research is exploring the potential of methyl 2-{[(1-cyclohexyl-5-oxo-3-pyrrolidinyl)carbonyl]amino}benzoate as a valuable addition to the anticancer armamentarium.

Synthesis Methods

Methyl 2-{[(1-cyclohexyl-5-oxo-3-pyrrolidinyl)carbonyl]amino}benzoate is synthesized through a multi-step process involving the coupling of 2-aminobenzoic acid with cyclohexyl isocyanide, followed by the reaction with methyl chloroformate. The resulting product is then subjected to a series of purification steps to obtain the final product.

Scientific Research Applications

Methyl 2-{[(1-cyclohexyl-5-oxo-3-pyrrolidinyl)carbonyl]amino}benzoate has been extensively studied in preclinical and clinical settings for its potential use as an anticancer agent. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA and protein synthesis. methyl 2-{[(1-cyclohexyl-5-oxo-3-pyrrolidinyl)carbonyl]amino}benzoate has demonstrated efficacy in a variety of cancer types, including breast, prostate, and ovarian cancer, as well as hematological malignancies such as leukemia and lymphoma.

properties

IUPAC Name

methyl 2-[(1-cyclohexyl-5-oxopyrrolidine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-25-19(24)15-9-5-6-10-16(15)20-18(23)13-11-17(22)21(12-13)14-7-3-2-4-8-14/h5-6,9-10,13-14H,2-4,7-8,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYKYWUXWQBAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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